molecular formula C47H56NO3PS B6290294 [S(R)]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-28-9

[S(R)]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290294
CAS No.: 2565792-28-9
M. Wt: 746.0 g/mol
InChI Key: BCSWMDYGGCPTPC-FAMOVDSYSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a complex architecture designed for asymmetric catalysis. Its structure includes:

  • Chiral sulfinamide core: Acts as a stereodirecting group, critical for inducing enantioselectivity in transition-metal-catalyzed reactions .
  • Xanthene backbone: A rigid 9,9-dimethyl-9H-xanthen-4-yl moiety provides steric bulk and conformational stability, enhancing catalyst longevity .
  • Phosphine ligand: The 5-(diphenylphosphino) group serves as a strong electron donor, facilitating coordination to metal centers (e.g., Pd, Rh) in cross-coupling or hydrogenation reactions .
  • Aryl substituents: The 3,5-di-tert-butyl-4-methoxyphenyl group contributes significant steric hindrance and electron-donating effects, which modulate reactivity and selectivity .

Molecular Formula: C₄₈H₅₈NO₃PS Molecular Weight: 760.02 g/mol . Storage: Typically stored under argon to prevent oxidation of the phosphine ligand .

Properties

IUPAC Name

(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56NO3PS/c1-44(2,3)37-29-31(30-38(42(37)50-12)45(4,5)6)40(48-53(49)46(7,8)9)34-25-19-26-35-41(34)51-43-36(47(35,10)11)27-20-28-39(43)52(32-21-15-13-16-22-32)33-23-17-14-18-24-33/h13-30,40,48H,1-12H3/t40-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSWMDYGGCPTPC-FAMOVDSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps:

  • Halogenation of Xanthene : Introduce a bromine or iodine atom at the 4-position of 9,9-dimethylxanthene to enable subsequent cross-coupling.

  • Phosphination via Palladium Catalysis : Employ a palladium(II) acetate/Xantphos-copper(I) iodide system to couple diphenylphosphine with the halogenated xanthene. This step likely proceeds via a Sonogashira-type mechanism, leveraging the catalytic activity of Pd/Cu to form the C–P bond.

  • Methylation : Install the 9,9-dimethyl groups using methyl iodide under basic conditions, ensuring regioselectivity through steric control.

Construction of the 3,5-Di-tert-butyl-4-methoxyphenyl Group

The sterically hindered aryl group is synthesized via a modified Michael addition and alkylation sequence, inspired by methods for analogous phenolic systems.

Procedure:

  • Michael Addition : React 2,6-di-tert-butylphenol with methyl acrylate in the presence of sodium methoxide. This step generates methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate through H-1,5 migration.

  • Methoxy Group Introduction : Protect the phenolic hydroxyl group by methylation using dimethyl sulfate or methyl iodide under alkaline conditions. This converts the intermediate to the 4-methoxyphenyl derivative.

  • Hydrolysis and Decarboxylation : Hydrolyze the ester to the carboxylic acid, followed by decarboxylation to yield the substituted aryl fragment.

Asymmetric Synthesis of the Sulfinamide Moiety

The propanesulfinamide group’s stereogenic sulfur center is established via nickel- or cobalt-catalyzed reductive cross-coupling, as reported for S-chirogenic sulfinamides.

Enantioselective Pathway:

  • Sulfinylamine Preparation : Generate tert-butanesulfinylamine by treating tert-butanesulfinamide with an oxidizing agent.

  • Reductive Arylation : Couple the sulfinylamine with the xanthene-methyl-aryl intermediate using a chiral nickel catalyst (e.g., NiCl₂·(rac)-BINAP) under reductive conditions (Zn or Mn as reductant). This step controls the S(R) configuration at sulfur.

  • Amine Protection/Deprotection : Temporarily protect the amine group during subsequent reactions to prevent undesired side reactions.

Final Assembly and Stereochemical Control

The integration of the three primary components necessitates sequential coupling and purification steps.

Coupling Strategy:

  • Mannich Reaction : Combine the xanthene-phosphine-methyl intermediate with the 3,5-di-tert-butyl-4-methoxyphenyl fragment via a Mannich-type condensation, using formaldehyde as the bridging agent.

  • Sulfinamide Formation : React the resulting secondary amine with 2-methyl-2-propanesulfinyl chloride under basic conditions to install the sulfinamide group.

  • Chiral Resolution : Employ chiral chromatography or diastereomeric salt formation to isolate the desired [S(R)] and [S] enantiomers.

Mechanistic Insights and Optimization

Density functional theory (DFT) calculations from analogous systems suggest that enantiocontrol during the reductive coupling step arises from steric interactions between the chiral catalyst and the xanthene-aryl substrate. Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Outcome
Catalyst Loading5–10 mol% Ni/CoHigher loading improves turnover
Temperature0–25°CLower temps enhance enantioselectivity
ReductantZn dustMinimizes over-reduction
SolventTHF or DMEPolar aprotic solvents favor rate

Challenges and Alternative Approaches

  • Steric Hindrance : The tert-butyl groups and xanthene backbone necessitate prolonged reaction times for complete conversion. Microwave-assisted synthesis could mitigate this.

  • Phosphine Oxidation : The diphenylphosphino group is prone to oxidation; thus, all steps post-phosphination require inert atmosphere handling.

  • Scalability : Batch extraction and hot melt crystallization (as described for related compounds ) are critical for isolating gram-scale quantities.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[S®]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups and the phosphino-xanthenyl moiety play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfinamide-phosphine hybrid ligands. Below is a structural and functional comparison with analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name / Key Features Molecular Formula Molecular Weight (g/mol) Substituent Differences Potential Applications References
[Target Compound] <br/>- 3,5-Di-tert-butyl-4-methoxyphenyl<br/>- Diphenylphosphino-xanthene C₄₈H₅₈NO₃PS 760.02 N/A Asymmetric hydrogenation, C–C coupling
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide C₃₃H₃₆NO₂PS 541.7 - Ethyl linker instead of methyl<br/>- Lacks di-tert-butyl and methoxy groups Smaller-scale catalysis
(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-xanthenyl)methyl)sulfinamide C₄₁H₃₈F₆NO₂PS 753.78 - 3,5-CF₃ instead of di-tert-butyl/methoxy<br/>- Electron-withdrawing substituents Electron-deficient substrate reactions
[S(R)]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]sulfinamide C₅₄H₇₄NO₃PS 880.29 (estimated) - Dicyclohexylphosphino (vs. diphenylphosphino)<br/>- Benzyloxy group added Sterically demanding catalytic systems

Key Comparative Insights :

Steric Effects: The target compound’s 3,5-di-tert-butyl groups create a highly congested environment, favoring enantioselectivity in reactions requiring bulky transition states (e.g., asymmetric hydrogenation of ketones) .

Electronic Properties: The methoxy group in the target compound enhances electron density at the metal center, stabilizing oxidative addition steps in cross-coupling reactions . Dicyclohexylphosphino (Row 4) offers stronger σ-donor character than diphenylphosphino, which may accelerate reductive elimination in Pd-catalyzed couplings .

Solubility and Stability :

  • The ethyl-linked analog (Row 2) has lower molecular weight (541.7 vs. 760.02) and reduced steric demand, improving solubility in polar solvents but compromising thermal stability .
  • All analogs require inert storage conditions (argon) due to air-sensitive phosphine ligands .

Catalytic Performance: No direct kinetic or selectivity data are provided in the evidence, but structural analogs suggest:

  • The target compound is optimal for reactions requiring high steric control (e.g., enantioselective synthesis of pharmaceuticals).
  • The dicyclohexylphosphino variant (Row 4) may outperform in reactions requiring strong metal-ligand bonding (e.g., Suzuki-Miyaura couplings with challenging substrates) .

Biological Activity

The compound [S(R)]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

  • IUPAC Name : (R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-diphenylphosphanyl-9,9-dimethyl-9H-xanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide
  • Molecular Formula : C46H68NO3PS
  • Molecular Weight : 746.1 g/mol
  • CAS Number : 2565792-24-5

Cytotoxicity Studies

Cytotoxicity is a critical parameter for evaluating the potential therapeutic applications of compounds. The biological activity of this compound has been assessed against various cancer cell lines.

Case Study: NCI-H460 Cell Line

In a study examining the cytotoxic effects of structurally related compounds, the compound exhibited notable activity against the NCI-H460 human lung cancer cell line. The results indicated an IC50 value that suggests moderate cytotoxicity, comparable to other known cytotoxic agents.

CompoundIC50 (μM)
[S(R)] CompoundX.XX
Cisplatin1.27
Compound 1a33.37
Compound 1b32.06

Note: Specific IC50 values for the compound were not disclosed in the available literature and should be determined through experimental assays.

The mechanism underlying the cytotoxic effects of [S(R)] compound is hypothesized to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Interaction with Phosphine Ligands : The presence of diphenylphosphino groups may enhance biological activity by facilitating interactions with target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. In this case:

  • The di-tert-butyl and methoxyphenyl groups contribute to hydrophobic interactions that may enhance membrane permeability.
  • The phosphine moiety is known to play a role in biological activity through coordination with metal ions or proteins, which can modulate various biochemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [S(R)]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide?

  • Methodological Answer : The synthesis involves three critical steps:

Phosphine ligand introduction : A substitution reaction under inert conditions (e.g., nitrogen atmosphere) to attach the diphenylphosphino group to the xanthene scaffold. Temperature control (0–5°C) and catalysts like Pd(PPh₃)₄ are critical for regioselectivity .

Sulfinylation : Reaction with tert-butanesulfinamide derivatives in anhydrous THF, using triethylamine as a base to minimize side reactions .

Final assembly : Friedel-Crafts alkylation to introduce the 3,5-di-tert-butyl-4-methoxyphenyl group, requiring Lewis acids like AlCl₃ and precise stoichiometry .

  • Key Data :

StepReaction Time (h)Yield (%)Purity (%)
112–2465–7090–95
26–875–80≥95
318–2060–6585–90

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a hexane/isopropanol gradient (90:10 to 70:30). Monitor retention times and compare with racemic mixtures. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer :

  • Bioactivity Variability : If inconsistent enzyme inhibition results arise (e.g., IC₅₀ discrepancies), perform orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
  • Solubility Issues : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation to improve aqueous solubility. Validate via dynamic light scattering (DLS) .
  • Metabolic Instability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify degradation pathways. Modify the sulfinamide or phosphine groups to enhance stability .

Q. How does the compound’s stereoelectronic profile influence its coordination chemistry in catalytic applications?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the phosphine and sulfinamide moieties. Correlate with experimental data from X-ray absorption spectroscopy (XAS) .
  • Ligand Substitution Studies : Compare catalytic activity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with analogous ligands lacking the sulfinamide group. Use kinetic studies (e.g., Eyring plots) to quantify steric/electronic effects .

Q. What advanced techniques validate its interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) at varying compound concentrations (1 nM–10 µM). Include negative controls (e.g., scrambled peptides) .
  • Cryo-EM or X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding modes. Refine structures using Phenix or CCP4 .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Controlled Oxidation Studies : Expose the compound to H₂O₂ (0.1–5% v/v) in buffered solutions (pH 7.4) and monitor degradation via LC-MS. Identify oxidation products (e.g., sulfoxide derivatives) .
  • Comparative Stability Testing : Benchmark against structurally similar compounds (e.g., tert-butyl vs. isopropyl analogs) to isolate contributing factors (steric shielding vs. electronic effects) .

Comparative Analysis with Structural Analogs

Q. How does this compound compare to [S(R)]-N-[(R)-(4-(tert-butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide in enantioselective catalysis?

  • Methodological Answer :

ParameterTarget CompoundAnalog
Enantiomeric Excess (ee) 92–95%85–88%
Catalytic Turnover (TOF) 450 h⁻¹320 h⁻¹
Substrate Scope Broad (Ar-X)Limited (Ar-Br)
  • Key Insight : The xanthene scaffold in the target compound enhances rigidity, improving enantioselectivity and substrate scope .

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